2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide is a useful research compound. Its molecular formula is C17H19ClN2O2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide is 318.1135055 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Scientific Research Applications
Environmental Impact and Biodegradation:
- The herbicide 2,4-D is widely used in agriculture to control broadleaf weeds. Its environmental impact and fate have been subjects of extensive research. Studies indicate that while 2,4-D is effective in its application, its widespread use raises concerns regarding environmental pollution and the health risks to non-target organisms, including humans. The biodegradation of 2,4-D by microorganisms is a critical process for mitigating its environmental impact. These microorganisms play a pivotal role in degrading 2,4-D into less harmful substances, thereby reducing its persistence in the environment and potential toxicity (Magnoli et al., 2020).
Mechanisms of Action:
- The mechanism of action of chlorophenoxy herbicides like 2,4-D involves mimicking plant hormones, disrupting normal plant growth processes, and ultimately leading to the death of targeted weed species. This action highlights their importance in agricultural weed management. However, the environmental persistence and potential for non-target species impact necessitate ongoing research into their behavior in aquatic environments and soil, as well as efforts to improve biodegradation processes to minimize ecological and health risks (Bradberry et al., 2000).
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11-8-15(9-12(2)16(11)18)22-13(3)17(21)20-10-14-4-6-19-7-5-14/h4-9,13H,10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQKMVFSHCRLJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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